molecular formula C16H21ClN2O2 B11162073 2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B11162073
M. Wt: 308.80 g/mol
InChI Key: WRXCNAKGKAICPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Chlorination: The indole core is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The chlorinated indole is then acylated with an appropriate acyl chloride to introduce the acetamide group.

    Alkylation: Finally, the acetamide is alkylated with 3-(propan-2-yloxy)propyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the acetamide or indole core.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets in the body. The indole core can interact with various enzymes and receptors, modulating their activity. The chloro and acetamide groups can enhance binding affinity and specificity to these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone: Similar indole derivative with a fluoro group instead of a propan-2-yloxy group.

    2-(6-chloro-3-methyl-1H-indol-1-yl)ethanol: Another indole derivative with a hydroxyl group instead of an acetamide group.

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and materials science.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C16H21ClN2O2/c1-12(2)21-9-3-7-18-16(20)11-19-8-6-13-4-5-14(17)10-15(13)19/h4-6,8,10,12H,3,7,9,11H2,1-2H3,(H,18,20)

InChI Key

WRXCNAKGKAICPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.